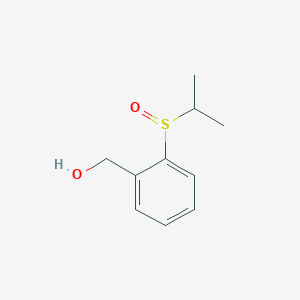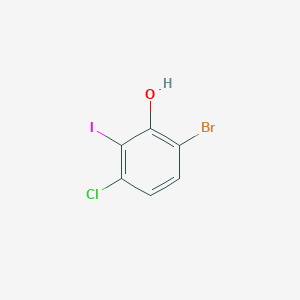
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride is a chemical compound with the molecular formula C4H10ClNOS It is a derivative of thiomorpholine, a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride typically involves the oxidation of thiomorpholine derivatives. One common method is the oxidation of thiomorpholine with hydrogen peroxide or peracids to form the corresponding N-oxide. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent thiomorpholine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Thiomorpholine: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an oxidizing agent, modifying the redox state of biological molecules. It may also interact with sulfur-containing enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine N-oxide: A closely related compound with similar chemical properties.
Sulfoxides and sulfones: Compounds with similar oxidation states and reactivity.
Other heterocyclic N-oxides: Compounds with nitrogen-oxygen bonds in heterocyclic structures.
Uniqueness
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride is unique due to its specific structure, which combines a thiomorpholine ring with an N-oxide and a methylimino group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H13ClN2OS |
|---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
1-methylimino-1,4-thiazinane 1-oxide;hydrochloride |
InChI |
InChI=1S/C5H12N2OS.ClH/c1-6-9(8)4-2-7-3-5-9;/h7H,2-5H2,1H3;1H |
InChI Key |
QZJOAPCMIMLURW-UHFFFAOYSA-N |
Canonical SMILES |
CN=S1(=O)CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



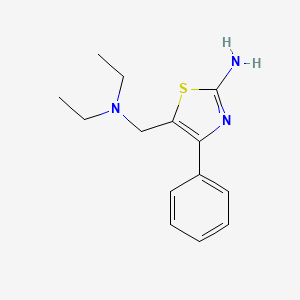
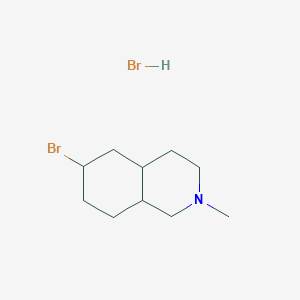






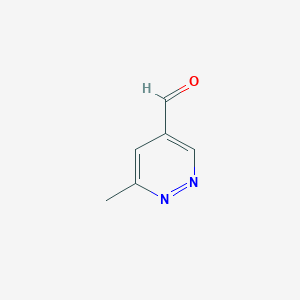
![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)

